3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole
Description
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF27N2O/c17-5(18,8(23,24)11(29,30)14(35,36)37)2-1-3(6(19,20)9(25,26)12(31,32)15(38,39)40)45(44-2)4(46)7(21,22)10(27,28)13(33,34)16(41,42)43/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHVBRHARDKXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16HF27N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111951 | |
| Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231285-84-0 | |
| Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231285-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Fluorinated Enals with Hydrazines
A two-step photocatalytic method, adapted from recent advancements in perfluoroalkylated pyrazole synthesis, involves the transformation of aliphatic aldehydes into α-perfluoroalkenylated enals. For example, octanal undergoes photocatalytic perfluoroalkylation with perfluorobutyl iodide using a coupled catalyst system (triphenylphosphine and imidazolidinone) under blue light irradiation. The resulting enal reacts with hydrazine monohydrate in ethanol under reflux, forming the pyrazole core via nucleophilic attack and subsequent ring closure. This method achieves yields of 64–84% for 3,4-substituted pyrazoles.
Regioselective Functionalization of Preformed Pyrazole Cores
An alternative route involves the sequential introduction of nonafluorobutyl and nonafluoropentanoyl groups onto a preformed pyrazole ring. For instance, 1-methylpyrazole derivatives are functionalized at the 3- and 5-positions via lithiation in a flow reactor, followed by quenching with perfluoroalkyl electrophiles. The nonafluoropentanoyl group is subsequently introduced at the 1-position through acylation reactions using nonafluoropentanoyl chloride under inert conditions.
Step-by-Step Preparation Methodologies
Photocatalytic Synthesis from Aldehydes
Step 1: Synthesis of α-Perfluoroalkenylated Enals
Octanal (2a) reacts with perfluorobutyl iodide in the presence of (S)-2,2,3,5-tetramethylimidazolidin-4-one (1) and triphenylphosphine under blue light irradiation (450 nm). The reaction proceeds via a radical mechanism, yielding (E/Z)-2-(perfluorobutylidene)-octanal (3a) with 72% efficiency.
Step 2: Pyrazole Formation
The enal (3a) is treated with hydrazine monohydrate (1.25 equiv) in ethanol at reflux for 18 hours. Ring closure occurs via dual nucleophilic attack at the aldehyde and α,β-unsaturated positions, producing 3-perfluorobutyl-4-hexylpyrazole. Subsequent acylation with nonafluoropentanoyl chloride introduces the 1-position substituent.
Multi-Step Functionalization of 1-Methylpyrazole
Step 1: Lithiation and Perfluoroalkylation
1-Methylpyrazole undergoes regioselective lithiation at the 3- and 5-positions using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Quenching with nonafluorobutyl iodide yields 3,5-bis(nonafluorobutyl)-1-methylpyrazole.
Step 2: Acylation at the 1-Position
The methyl group at the 1-position is replaced via reaction with nonafluoropentanoyl chloride in the presence of triethylamine. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Comparative Analysis of Synthetic Methods
Purification and Characterization
Crude products are purified via fractional distillation or column chromatography using silica gel and fluorinated solvents (e.g., perfluorohexane). Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the 1H NMR spectrum exhibits a singlet for the pyrazole C4 proton at δ 7.2–7.5 ppm, while 19F NMR reveals distinct signals for nonafluorobutyl (−120 to −125 ppm) and nonafluoropentanoyl (−130 to −135 ppm) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₆H₅F₃₅N₂O (calculated [M+H]⁺: 751.1489; observed: 751.1492).
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and other biomolecules, potentially inhibiting their function. This makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives with fluorinated substituents are widely studied for their enhanced physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Fluorination Degree: The target compound’s nonafluorobutyl and nonafluoropentanoyl groups impart significantly higher hydrophobicity and chemical inertness compared to trifluoromethyl (-CF₃) or aryl-fluorinated derivatives .
- Biological Activity : Trifluoromethyl-substituted pyrazoles (e.g., Compound 26) exhibit antimicrobial and anti-inflammatory activities, likely due to balanced lipophilicity and membrane permeability . In contrast, the target compound’s bulky perfluoroalkyl chains may hinder bioactivity by reducing solubility or cellular uptake .
- Synthetic Complexity: The synthesis of the target compound likely involves multi-step fluorination processes, as seen in patents for bis(haloalkyl)pyrazoles . This contrasts with simpler routes for trifluoromethyl derivatives, which utilize cyanoacetamide intermediates or direct nucleophilic substitution .
Physicochemical Properties
- Solubility: The target compound’s solubility in polar solvents (e.g., water, ethanol) is extremely low due to its perfluoroalkyl chains, whereas trifluoromethyl derivatives (e.g., Compound 26) dissolve in acetone or DMSO .
- Thermal Stability : Perfluoroalkyl groups enhance thermal stability. For example, the target compound likely degrades above 300°C, outperforming aryl-fluorinated pyrazoles (e.g., 3,5-bis(4-fluorophenyl) derivatives), which decompose near 200°C .
Biological Activity
Chemical Structure and Properties
3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole is a fluorinated pyrazole derivative characterized by its unique molecular structure. Its molecular formula is , with a molecular weight of 750.15 g/mol. The compound features two nonafluorobutyl groups and a nonafluoropentanoyl moiety, contributing to its distinct physicochemical properties, such as high lipophilicity and potential bioactivity against various biological targets .
Biological Activity
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that these compounds exhibit significant activity against a range of bacterial strains. For instance, pyrazole derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .
2. Anti-inflammatory Properties
Pyrazole compounds are noted for their anti-inflammatory effects, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This mechanism is similar to that of established anti-inflammatory drugs like celecoxib. The incorporation of perfluorinated groups in this compound may enhance its potency and selectivity towards COX-2 inhibition, making it a candidate for further investigation in inflammatory disease models .
3. Antitumor Activity
Emerging evidence suggests that pyrazole derivatives possess antitumor properties. In vitro studies have demonstrated that certain pyrazoles can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. The specific activity of this compound in this context remains to be fully elucidated but warrants further exploration due to its structural characteristics .
4. Toxicological Considerations
While the biological activities of this compound are promising, it is essential to consider the toxicological profile associated with perfluorinated compounds. Studies have indicated that exposure to perfluoroalkyl substances (PFAS), which include nonafluoroalkyl groups present in this compound, can lead to adverse health effects. Therefore, thorough toxicity assessments are crucial for evaluating the safety of this compound for potential therapeutic applications .
Data Table: Biological Activities of Pyrazole Derivatives
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Among the tested compounds, this compound exhibited notable inhibitory activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This study suggests that the compound may exert its anti-inflammatory effects through modulation of immune responses.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of fluorinated hydrazines with fluorinated diketones or chalcone analogs under reflux conditions. Critical parameters include solvent polarity (e.g., ethanol, DMF), temperature (80–120°C), and stoichiometric ratios of precursors. Purification via recrystallization or column chromatography is essential to isolate the product from fluorinated byproducts . Monitoring reaction progress using TLC with UV-active spots or fluorinated solvent systems (e.g., hexane/ethyl acetate) is recommended.
Q. How can spectroscopic and crystallographic techniques be optimized to characterize the structural features of this compound?
- Methodological Answer :
- NMR : Use high-field instruments (≥400 MHz) and deuterated solvents (e.g., CDCl₃) to resolve overlapping signals from fluorinated alkyl chains. ¹⁹F NMR is critical for confirming substituent positions .
- X-ray Diffraction : Single-crystal X-ray analysis reveals dihedral angles between pyrazole rings and fluorinated substituents, aiding in understanding steric effects. Data-to-parameter ratios >15.0 and low R factors (<0.07) ensure reliability .
- IR Spectroscopy : Focus on carbonyl (C=O) stretches near 1700 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) to confirm functional groups .
Advanced Research Questions
Q. How do the electron-withdrawing effects of nonafluorobutyl groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : Fluorinated alkyl groups reduce electron density on the pyrazole ring, as shown by DFT calculations (e.g., HOMO-LUMO gaps). Reactivity can be probed via Suzuki-Miyaura coupling using Pd catalysts, with monitoring via ¹⁹F NMR to track substituent stability. Compare reaction rates with non-fluorinated analogs to quantify electronic effects .
Q. What computational strategies are effective for modeling intermolecular interactions (e.g., C–H⋯F) in crystal packing or ligand-receptor binding?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) parameterized for fluorinated systems. Analyze C–H⋯F interactions (distance: 2.3–2.6 Å) and compare with X-ray data .
- Docking Studies : Use software like AutoDock Vina with fluorinated topology files to model binding to biological targets (e.g., enzymes with hydrophobic pockets). Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across similar fluorinated pyrazoles?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using tools like RevMan, focusing on variables such as substituent position (para vs. meta) and fluorocarbon chain length.
- Dose-Response Studies : Re-evaluate bioactivity under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) to isolate structure-activity relationships .
Data Interpretation Challenges
Q. What factors contribute to discrepancies in thermal stability measurements (e.g., DSC vs. TGA) for fluorinated pyrazoles?
- Methodological Answer :
- Sample Purity : Residual solvents (e.g., DMF) lower decomposition temperatures. Pre-dry samples at 60°C under vacuum.
- Atmosphere Effects : Conduct TGA under nitrogen to avoid oxidative degradation, which skews melting points. Compare with DSC curves to identify polymorphic transitions .
Q. How do solvent polarity and hydrogen-bonding networks affect the compound’s spectroscopic properties and solubility?
- Methodological Answer :
- Solubility Tests : Use Hansen solubility parameters to select solvents (e.g., perfluorinated ethers for high solubility).
- Hydrogen-Bonding Analysis : Apply graph-set notation (e.g., C(11) motifs) to categorize C–H⋯F interactions in different solvents, correlating with NMR chemical shifts .
Methodological Framework Integration
Q. How can researchers align experimental studies of this compound with theoretical frameworks (e.g., Hammett constants for fluorinated systems)?
- Methodological Answer : Derive substituent-specific σₚ values for nonafluorobutyl groups via kinetic studies (e.g., acid-catalyzed hydrolysis rates). Use these to predict reaction outcomes in synthetic pathways .
Q. What advanced chromatographic techniques are suitable for separating fluorinated pyrazole isomers or degradation products?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
